molecular formula C10H12Cl2 B14660651 1,4-Bis(1-chloroethyl)benzene CAS No. 40959-74-8

1,4-Bis(1-chloroethyl)benzene

Cat. No.: B14660651
CAS No.: 40959-74-8
M. Wt: 203.10 g/mol
InChI Key: FXXFRJPRUBYPDE-UHFFFAOYSA-N
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Description

1,4-Bis(1-chloroethyl)benzene is an organic compound with the molecular formula C10H12Cl2. It is a derivative of benzene, where two chlorine atoms are attached to the ethyl groups at the 1 and 4 positions of the benzene ring. This compound is known for its applications in various chemical processes and industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Bis(1-chloroethyl)benzene can be synthesized through the chlorination of 1,4-diethylbenzene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(1-chloroethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products:

Mechanism of Action

The mechanism of action of 1,4-Bis(1-chloroethyl)benzene involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This process is facilitated by the electron-withdrawing nature of the chlorine atoms, which makes the carbon atoms more susceptible to nucleophilic attack .

Comparison with Similar Compounds

  • 1,4-Bis(chloromethyl)benzene
  • 1,4-Dichlorobenzene
  • 1,4-Diethylbenzene

Comparison: 1,4-Bis(1-chloroethyl)benzene is unique due to the presence of chlorine atoms on the ethyl groups, which imparts distinct reactivity and properties compared to other similar compounds. For instance, 1,4-Dichlorobenzene has chlorine atoms directly attached to the benzene ring, resulting in different chemical behavior and applications .

Properties

CAS No.

40959-74-8

Molecular Formula

C10H12Cl2

Molecular Weight

203.10 g/mol

IUPAC Name

1,4-bis(1-chloroethyl)benzene

InChI

InChI=1S/C10H12Cl2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-8H,1-2H3

InChI Key

FXXFRJPRUBYPDE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)Cl)Cl

Origin of Product

United States

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